

Spectroscopic Profile of Propynylamine: A Technical Guide

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Compound of Interest

Compound Name: Propynylamine

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This technical guide provides a comprehensive overview of the key spectroscopic data for **propynylamine** (also known as propargylamine), a versatile building block in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition and a visualization of analytical workflows.

Quantitative Spectral Data

The empirical formula for **propynylamine** is C_3H_5N , with a molecular weight of 55.08 g/mol .^[1]
^[2] Its structure consists of a propargyl group attached to an amino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **propynylamine**. The proton (1H) and carbon-13 (^{13}C) NMR spectra provide detailed information about the chemical environment of each atom.

1H NMR Spectral Data

The 1H NMR spectrum of propargylamine hydrochloride in DMSO- d_6 shows distinct signals for the different protons in the molecule.^[3]

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration
HC \equiv	3.62	Triplet	1H
\equiv C-CH ₂	3.69	Doublet of triplets	2H
NH ₃ ⁺	8.75	Broad singlet	3H

Table 1: ¹H NMR spectral data for propargylamine hydrochloride in DMSO-d₆.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Carbon Assignment	Chemical Shift (δ) ppm
CH ₂ -NH ₂	~30-40
\equiv C-CH ₂	~70-80
C \equiv C	~80-90

Table 2: Approximate ¹³C NMR chemical shifts for **propynylamine**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **propynylamine** shows characteristic absorption bands for the amine and alkyne groups.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3300	C-H stretch	Terminal Alkyne
3500 - 3300	N-H stretch	Primary Amine
2260 - 2100	C≡C stretch	Alkyne
1650 - 1580	N-H bend	Primary Amine
1250 - 1020	C-N stretch	Aliphatic Amine

Table 3: Characteristic IR absorption bands for **propynylamine**.[\[4\]](#)[\[5\]](#)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **propynylamine** results in the formation of a molecular ion and various fragment ions, providing information about the molecule's mass and structure. The molecular ion peak $[M]^+$ is observed at an m/z of 55.[\[6\]](#)

m/z	Relative Abundance	Proposed Fragment Ion
55	Moderate	$[C_3H_5N]^+$ (Molecular Ion)
54	High	$[C_3H_4N]^+$
28	High	$[CH_2N]^+$

Table 4: Key fragments in the mass spectrum of **propynylamine**.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy

Sample Preparation:

- ¹H NMR: Dissolve 5-25 mg of **propynylamine** or its salt in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).[\[7\]](#)

- ^{13}C NMR: A higher concentration of 50-100 mg is recommended.[7]
- Transfer the solution to a 5 mm NMR tube. For referencing, tetramethylsilane (TMS) can be used as an internal standard ($\delta = 0.00$ ppm).[8]

Instrumentation and Data Acquisition:

- A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.
- The instrument is tuned and the magnetic field is shimmed for homogeneity.[7]
- For ^{13}C NMR, a standard single-pulse experiment with proton decoupling is typically used.[9]
- Acquisition parameters such as spectral width, acquisition time, and relaxation delay are optimized for the specific experiment.[7][9]

Infrared (IR) Spectroscopy

Sample Preparation (for liquid sample):

- Neat Liquid: A drop of neat **propynylamine** can be placed between two IR-transparent salt plates (e.g., NaCl or KBr).[10]
- Attenuated Total Reflectance (ATR): A small drop of the liquid is placed directly on the ATR crystal (e.g., diamond or germanium).[11]

Instrumentation and Data Acquisition:

- A Fourier-Transform Infrared (FTIR) spectrometer is used.
- A background spectrum of the clean salt plates or ATR crystal is recorded.
- The sample is then placed in the beam path, and the spectrum is acquired over a typical range of 4000 to 400 cm^{-1} .[11]
- Multiple scans are averaged to improve the signal-to-noise ratio.[11]

Mass Spectrometry (MS)

Sample Introduction and Ionization:

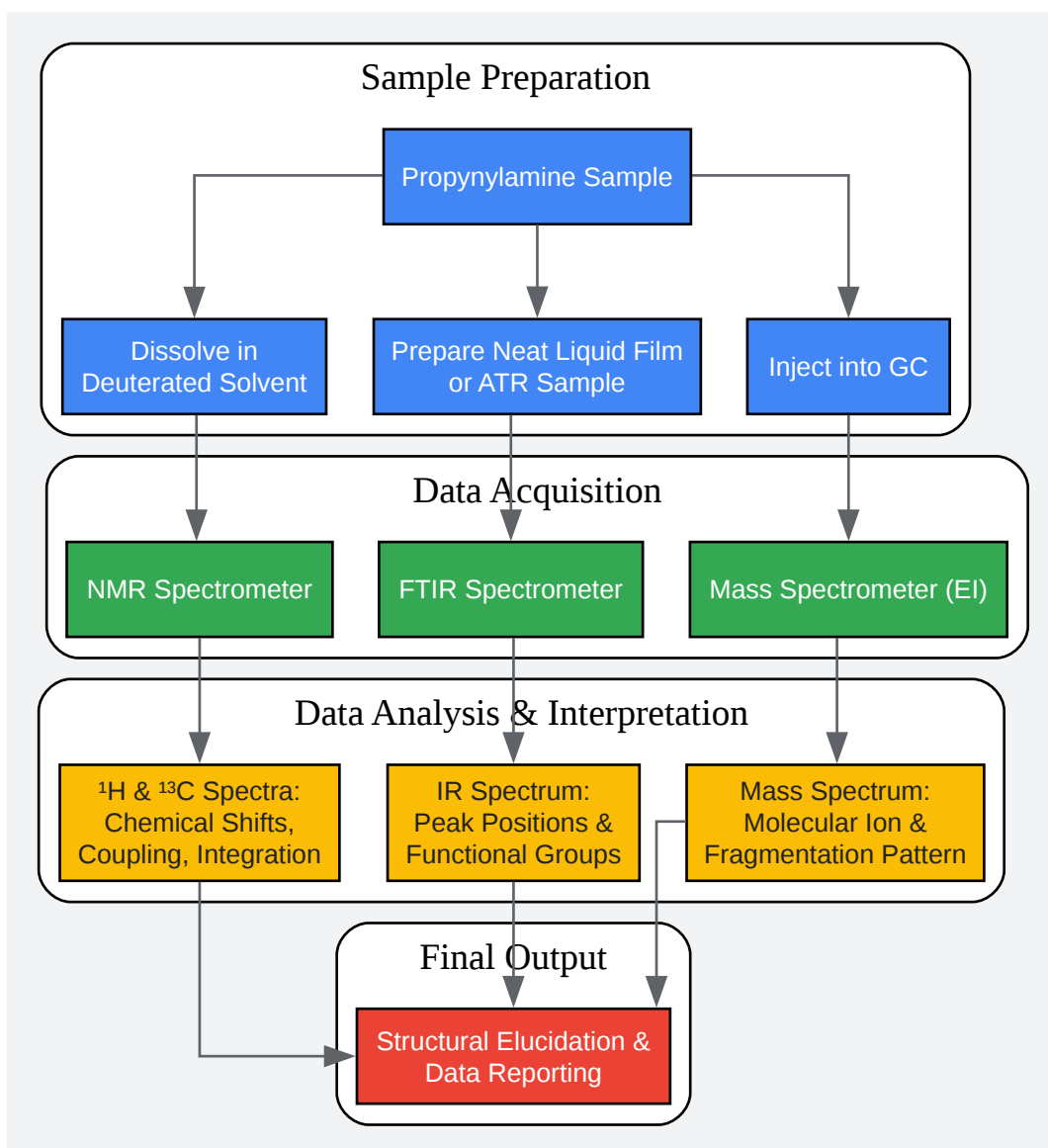
- The **propynylamine** sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC-MS).
- Electron Ionization (EI) is a common method where the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[\[12\]](#)[\[13\]](#)
[\[14\]](#)

Instrumentation and Data Acquisition:

- The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- A detector records the abundance of each ion, generating a mass spectrum.

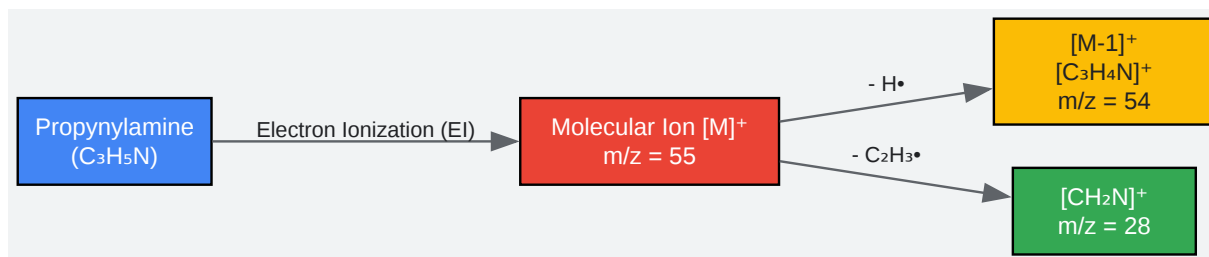
Visualized Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and a key process in mass spectrometry.



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General workflow for the spectroscopic analysis of **propynylamine**.



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Simplified fragmentation pathway of **propynylamine** in EI-MS.

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